1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine;oxalic acid
Description
1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine;oxalic acid is a chemical compound that combines the structural features of piperazine and phenoxy groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Properties
IUPAC Name |
1-[2-(4-bromo-2-methylphenoxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.C2H2O4/c1-11-10-12(14)2-3-13(11)17-9-8-16-6-4-15-5-7-16;3-1(4)2(5)6/h2-3,10,15H,4-9H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEJSRRYYIQETB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine typically involves the reaction of 4-bromo-2-methylphenol with 2-chloroethylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Corresponding phenolic derivatives.
Reduction: Dehalogenated products.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine is used in various scientific research fields:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine exerts its effects involves interactions with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 1-[2-(2-Bromo-4-methylphenoxy)ethyl]piperazine
- 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine
- 1-[2-(4-Fluoro-2-methylphenoxy)ethyl]piperazine
Uniqueness: 1-[2-(4-Bromo-2-methylphenoxy)ethyl]piperazine stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific research applications where bromine’s unique properties are desired.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
